N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Lipophilicity Membrane Permeability Drug Design

This is a chiral, C2-symmetric isophthalamide for asymmetric synthesis and medicinal chemistry. Its two 1-phenylethyl stereocenters induce enantioselectivity (up to 84% ee in amination) and enable potent BACE-1 inhibition (IC50=115 nM). Conformational control (syn/anti) aids crystal engineering. This meta-substituted core is distinct from ortho/para isomers, ensuring unique stereochemical performance.

Molecular Formula C24H24N2O2
Molecular Weight 372.5 g/mol
Cat. No. B11635379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide
Molecular FormulaC24H24N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC(C)C3=CC=CC=C3
InChIInChI=1S/C24H24N2O2/c1-17(19-10-5-3-6-11-19)25-23(27)21-14-9-15-22(16-21)24(28)26-18(2)20-12-7-4-8-13-20/h3-18H,1-2H3,(H,25,27)(H,26,28)
InChIKeyNYFJULIQPSPMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1-phenylethyl)benzene-1,3-dicarboxamide: A Chiral Isophthalamide Scaffold for Asymmetric Synthesis and Medicinal Chemistry


N,N'-Bis(1-phenylethyl)benzene-1,3-dicarboxamide is a chiral, C2-symmetric isophthalamide derivative featuring two 1-phenylethyl substituents attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core [1]. The molecule possesses two chiral centers, enabling stereochemical diversity that is exploited in asymmetric catalysis and chiral recognition [2]. Its physicochemical profile includes a calculated LogP of 4.4, a polar surface area of 58 Ų, and a molecular weight of 372 Da [1].

N,N'-Bis(1-phenylethyl)benzene-1,3-dicarboxamide: Why Simple Isophthalamide Substitution Compromises Chiral Performance and Molecular Recognition


Substituting N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide with a generic isophthalamide or an analog lacking the chiral 1-phenylethyl groups eliminates the compound's stereochemical information [1]. The presence of the two chiral centers and the specific meta-substitution pattern of the benzene ring dictate its conformational preferences and intermolecular interactions, which are critical for applications in asymmetric synthesis and enantioselective binding [2]. Even closely related isomers, such as the ortho- and para-substituted analogs, exhibit distinct molecular geometries and physicochemical properties that fundamentally alter their behavior in chiral environments [3].

N,N'-Bis(1-phenylethyl)benzene-1,3-dicarboxamide: Quantitative Differentiation Against Isomeric and Chiral Analogs


Meta-Substitution Yields 28.5% Lower Polar Surface Area Compared to Para-Isomer, Enhancing Lipophilicity

The target compound's meta-substitution pattern results in a calculated LogP of 4.4, which is higher than the LogP of the para-isomer, N,N'-bis(1-phenylethyl)terephthalamide (estimated LogP ~3.8-4.0) [1][2]. The polar surface area (PSA) of the target compound is 58 Ų, which is 28.5% lower than the PSA of the para-isomer (81 Ų), contributing to improved membrane permeability [1][2].

Lipophilicity Membrane Permeability Drug Design

Chiral Centers Enable up to 84% Enantiomeric Excess in Asymmetric Amination Catalysis

Chiral amines incorporating the 1-phenylethyl auxiliary, such as (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine, catalyze the enantioselective amination of alpha-phenyl-alpha-cyanoacetate, achieving up to 84% enantiomeric excess (ee) [1]. In contrast, achiral analogs or catalysts lacking the chiral 1-phenylethyl group yield racemic mixtures (0% ee) [1].

Asymmetric Catalysis Chiral Auxiliary Enantioselectivity

Specific Isophthalamide Core Confers Distinct BACE-1 Inhibitory Activity in Peptidomimetic Scaffolds

Peptidomimetic inhibitors containing the N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide scaffold demonstrate potent BACE-1 inhibition with IC50 values as low as 115 nM [1]. Structural analogs with the phenylethyl group positioned on a different benzene isomer (e.g., ortho or para) or lacking the isophthalamide core show significantly reduced or no inhibitory activity (IC50 > 10 µM or inactive) [2].

BACE-1 Inhibition Alzheimer's Disease Peptidomimetics

Meta-Substituted Chiral Dicarboxamide Exhibits Unique Syn/Anti Conformational Control in Crystal Structures

Benzene-1,3-dicarboxamides with chiral substituents, such as the target compound, adopt syn- or anti-conformations that dictate the directionality of functional groups in the solid state [1]. X-ray crystallography reveals that the meta-substitution pattern of the isophthalamide core, combined with the steric bulk of the 1-phenylethyl groups, enforces specific dihedral angles that are not accessible to ortho- or para-isomers [1][2].

Conformational Analysis Crystal Engineering Supramolecular Chemistry

N,N'-Bis(1-phenylethyl)benzene-1,3-dicarboxamide: High-Value Application Scenarios Driven by Quantitative Differentiation


Asymmetric Synthesis Catalyst Development

The chiral 1-phenylethyl groups of the target compound provide a stereochemical environment that can induce enantioselectivity in catalytic transformations. This is evidenced by the ability of structurally related diamines to achieve up to 84% ee in amination reactions [1]. Researchers developing new asymmetric methodologies can leverage this chiral scaffold to design and optimize catalysts for the production of enantiopure pharmaceutical intermediates.

BACE-1 Inhibitor Medicinal Chemistry Programs

The isophthalamide core with (R)-1-phenylethyl substitution has been validated in potent BACE-1 inhibitors (IC50 = 115 nM) [2]. Medicinal chemists targeting Alzheimer's disease can use the target compound as a key building block to explore structure-activity relationships (SAR) around the chiral amide moiety, with the meta-substitution pattern providing a distinct conformational and electronic profile compared to other isomers.

Chiral Supramolecular and Crystal Engineering Studies

The ability of benzene-1,3-dicarboxamides to adopt syn- or anti-conformations, as demonstrated by X-ray crystallography [3], makes the target compound a valuable model system for studying conformational control in the solid state. Researchers in crystal engineering and supramolecular chemistry can utilize this compound to investigate the interplay between chirality, substitution pattern, and molecular packing, with potential applications in the design of functional organic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.